N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
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Scientific Research Applications
Sleep-Wake Modulation
Research has shown that orexins, peptides produced by lateral hypothalamic neurons, play a crucial role in the maintenance of wakefulness. The blockade of orexin-1 (OX1R) and orexin-2 (OX2R) receptors, located in wake-active structures, has been found to promote sleep. The role of these receptors in sleep-wake modulation, particularly in correlation with monoamine release, has been extensively evaluated in rats treated with selective antagonists. These studies suggest that the blockade of OX2R is sufficient to initiate and prolong sleep, which might be linked to a deactivation of the histaminergic system. Moreover, simultaneous inhibition of OX1R appears to attenuate the sleep-promoting effects mediated by selective OX2R blockade, potentially correlating with dopaminergic neurotransmission (Dugovic et al., 2009).
Molecular and Crystal Structure Analysis
The molecular and crystal structure of compounds related to N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been an area of focus. For instance, the synthesis and structure analysis of 1-allyl-4-[2-cyano-2-(indan-1,3-dione-2-ylidene) ethylidene]-1,4-dihydroquinoline, a representative of a new class of merocyanines, have been explored. This research contributes to the understanding of the substantial intramolecular charge transfer and the hydrogen bond formation in these compounds (Nesterov et al., 1996).
Cyclization and Chemical Reactions
The cyclization of dialkylpropyn-1-yl(allyl)(3-isopropenylpropyn-2-yl)ammonium bromides under base-catalyzed conditions leads to the formation of various isoindolinium salts. This study is pivotal in understanding the behavior of these compounds under conditions of water-base cleavage, offering insights into the formation of isomeric dialkyl-1,4-dimethyl- and 2,4-dimethylbenzyl-amines (Chukhajian et al., 2008).
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-2-10-21-19(24)20(25)22-13-17(18-8-5-12-26-18)23-11-9-15-6-3-4-7-16(15)14-23/h2-8,12,17H,1,9-11,13-14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUIIWFXFPDZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.